Ethyl 3-amino-6-methylpicolinate

Description

Chemical Identity and Classification

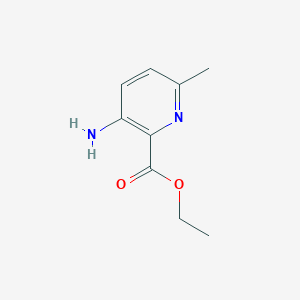

Ethyl 3-amino-6-methylpicolinate (CAS: 908832-89-3) is a heterocyclic organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . Its IUPAC name, This compound, reflects its structural features: a pyridine ring substituted with an amino group (-NH₂) at position 3, a methyl group (-CH₃) at position 6, and an ethyl ester (-COOCH₂CH₃) at position 2. The compound’s systematic classification includes:

- Heterocyclic aromatic amine : Due to the pyridine backbone and amino substituent.

- Picolinate ester : A derivative of picolinic acid (pyridine-2-carboxylic acid) esterified with ethanol.

- Nitrogen-containing heterocycle : Part of the broader pyridine derivative family, which is critical in medicinal and coordination chemistry.

The compound’s structure is characterized by spectroscopic data, including a distinct SMILES notation (CCOC(=O)C₁=NC(C)=CC=C₁N) and InChIKey (FIPOQFKNRYLKMK-UHFFFAOYSA-N). Its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) makes it suitable for synthetic applications.

Historical Context in Picolinate Chemistry

The development of this compound is rooted in the broader history of pyridine carboxylic acid chemistry . Picolinic acid (pyridine-2-carboxylic acid), first isolated in the 19th century, became a cornerstone for synthesizing derivatives like esters and amides. Early industrial methods for pyridine esterification, such as acid-catalyzed reactions with alcohols, faced challenges in yield and purification. The advent of Chichibabin synthesis in 1924 revolutionized pyridine chemistry by enabling efficient alkylation and functionalization.

This compound emerged as a specialized intermediate in the late 20th century, driven by demand for pharmaceutical building blocks . Its synthesis leverages modern catalytic techniques, such as palladium-mediated cross-coupling, to introduce the amino and methyl groups regioselectively. The compound’s patent history includes applications in agrochemicals and kinase inhibitors, reflecting its versatility.

Significance in Heterocyclic Organic Chemistry

As a multifunctional pyridine derivative , this compound plays a pivotal role in organic synthesis:

- Pharmaceutical Intermediates : The amino and ester groups serve as handles for further functionalization. For example, it is used in the synthesis of Janus kinase (JAK) inhibitors and antimicrobial agents.

- Coordination Chemistry : The pyridine nitrogen and amino group can act as ligands for transition metals, akin to chromium picolinate’s role in nutrient supplements.

- Cross-Coupling Reactions : The bromine-free structure (compared to analogs like methyl 3-amino-6-bromopicolinate) reduces steric hindrance, facilitating Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 2: Comparative Reactivity of Picolinate Derivatives

| Compound | Key Functional Groups | Applications |

|---|---|---|

| This compound | -NH₂, -COOCH₂CH₃ | Drug synthesis, ligands |

| Chromium picolinate | -COO⁻, Cr³⁺ | Nutritional supplements |

| Methyl 3-amino-6-bromopicolinate | -NH₂, -Br | Suzuki coupling substrates |

The compound’s electronic profile, influenced by the electron-donating methyl and amino groups, enhances its reactivity in nucleophilic substitutions and cycloadditions. Recent studies highlight its utility in synthesizing polycyclic aromatic hydrocarbons (PAHs) , which are foundational in materials science.

Properties

IUPAC Name |

ethyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOQFKNRYLKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258357 | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908832-89-3 | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908832-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution

Nucleophilic substitution is a common method for synthesizing ethyl 3-amino-6-methylpicolinate. This involves the reaction of a suitable electrophile with a nucleophile under basic conditions.

- Procedure : Typically, an alkyl halide reacts with a pyridine derivative containing an amino group.

- Conditions : The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance nucleophilicity.

- Yield and Purity : The purity of the product can be influenced by the choice of solvent and temperature, requiring purification techniques such as recrystallization or column chromatography to achieve high yields.

Amidation Reactions

Another effective method for synthesizing this compound is through amidation.

- Procedure : This method typically involves reacting an acid chloride with an amine derivative.

- Example : For instance, 3-amino-6-methylpicolinic acid can be converted into its ethyl ester by reacting it with ethyl chloroformate.

- Conditions : The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

- Advantages : Amidation reactions often yield higher purity products compared to nucleophilic substitutions due to fewer side reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-6-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted picolinates.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Ethyl 3-amino-6-methylpicolinate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various chemical reactions. For instance, it can participate in nucleophilic substitutions and condensation reactions, which are essential for synthesizing pharmaceuticals and agrochemicals.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Alkylation Reactions: Utilizing alkyl halides to introduce ethyl groups.

- Amination Reactions: Employing amines to modify the amino group effectively.

- Condensation Reactions: Facilitating the formation of heterocyclic compounds.

Pharmaceutical Development

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as an intermediate in the synthesis of drugs targeting respiratory disorders such as cystic fibrosis. This compound can be converted into derivatives that enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating related diseases .

Case Study: CFTR Modulators

Research has demonstrated that derivatives of this compound exhibit promising activity in restoring CFTR function. For example, compounds synthesized from this precursor have shown efficacy in improving ion transport across cell membranes, thereby alleviating symptoms in cystic fibrosis patients .

Material Science

Applications in Catalysis and Redox Chemistry

this compound has potential applications in catalysis due to its ability to form coordination complexes with metal ions. These complexes can be utilized as catalysts in various organic reactions, enhancing reaction rates and selectivity . Moreover, its derivatives have been explored for their redox properties, making them suitable candidates for energy storage applications such as batteries and supercapacitors.

Data Table: Comparative Analysis of Picolinate Derivatives

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| This compound | Structure | Pharmaceutical intermediates | Effective CFTR modulators |

| Ethyl 3-amino-6-methoxypicolinate | Structure | Organic synthesis | Versatile building block |

| (S)-3-amino-6-methoxy-N-(...) | Structure | Respiratory disease treatment | Enhances CFTR function |

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-methylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-chloro-6-(trifluoromethyl)picolinate (CAS 1214332-53-2)

- Structural Differences: Replaces the amino and methyl groups with chloro (position 3) and trifluoromethyl (position 6).

- Properties : The electron-withdrawing trifluoromethyl and chloro groups enhance electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Likely used as a precursor for herbicides or fluorinated pharmaceuticals due to its stability and lipophilicity .

- Molecular Weight : 239.59 g/mol (higher than the target compound due to fluorine and chlorine atoms).

Methyl 3-amino-6-methoxypicolinate (CAS 938439-54-4)

- Structural Differences : Substitutes the ethyl ester with a methyl ester and replaces the methyl group with a methoxy group (position 6).

- Properties : The methoxy group is electron-donating, increasing solubility in polar solvents. The methyl ester reduces steric hindrance compared to ethyl.

- Applications: Potential use in medicinal chemistry for kinase inhibitors or antimicrobial agents .

- Molecular Weight : 182.17 g/mol (slightly lower than the target compound).

6-((Methylsulfonyl)methyl)picolinic acid (Compound 6 from )

- Structural Differences: Replaces the amino and ethyl ester with a methylsulfonylmethyl side chain and a free carboxylic acid.

- Synthesis : Prepared via nucleophilic substitution of methylsulfonylmethyl sodium in DMF at 120°C .

- Properties : The sulfonyl group enhances acidity (pKa ~1–2) and bioavailability, favoring use in prodrug design.

- Applications: Potential candidate for anti-inflammatory or antiviral agents .

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS 37572-22-8)

- Structural Differences : Replaces the pyridine ring with a thiophene heterocycle and adds a 4-methylphenyl group at position 5.

- Properties : Thiophene’s electron-rich nature enhances π-π stacking interactions, useful in materials science or as a fluorescent probe.

- Applications : May serve as a building block for organic electronics or kinase inhibitors .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Ethyl 3-amino-6-methylpicolinate | 908832-89-3 | C₉H₁₂N₂O₂ | 180.20 | Amino, methyl, ethyl ester | Pharmaceutical intermediates |

| Ethyl 3-chloro-6-(trifluoromethyl)picolinate | 1214332-53-2 | C₉H₇ClF₃NO₂ | 239.59 | Chloro, trifluoromethyl | Agrochemicals, fluorinated drugs |

| Methyl 3-amino-6-methoxypicolinate | 938439-54-4 | C₈H₁₀N₂O₃ | 182.17 | Amino, methoxy, methyl ester | Kinase inhibitors |

| 6-((Methylsulfonyl)methyl)picolinic acid | - | C₈H₉NO₄S | 215.22 | Methylsulfonyl, carboxylic acid | Prodrugs, antivirals |

| Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | 37572-22-8 | C₁₅H₁₅NO₂S | 273.35 | Thiophene, 4-methylphenyl | Organic electronics |

Biological Activity

Ethyl 3-amino-6-methylpicolinate (NP-48) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of NP-48, focusing on its pharmacological properties, enzyme interactions, and potential health benefits, supported by relevant data and case studies.

This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a methyl group. The synthesis of NP-48 has been documented, revealing its isolation as a white solid following recrystallization from ether-heptane. Its chemical structure can be confirmed through various spectroscopic methods, including IR and NMR spectroscopy, which indicate the presence of characteristic functional groups .

1. Enzyme Interactions

NP-48 has shown promising interactions with various enzymes, which are crucial for its biological activity:

- Inhibition Studies : Preliminary studies suggest that NP-48 may inhibit specific enzymes linked to cancer proliferation and metabolic disorders. For instance, compounds structurally related to NP-48 have demonstrated activity against PI3Kγ and HDAC6 enzymes, which are critical in cancer biology .

- Kinetic Analysis : Enzyme kinetic studies reveal that NP-48 interacts with multiple targets, potentially modulating their activity. The kinetic parameters such as and values for these interactions provide insights into the compound's efficacy and potency .

2. Neuroprotective Effects

Recent research indicates that NP-48 possesses neuroprotective properties, likely due to its ability to cross the blood-brain barrier (BBB). This characteristic enhances its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's high gastrointestinal absorption and bioavailability further support its use in neurological applications .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of NP-48, researchers found that it exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Case Study 2: Metabolic Disorders

Another investigation focused on NP-48's role in metabolic regulation. The compound was shown to modulate lipid metabolism by influencing key enzymes involved in lipid synthesis and breakdown. This effect suggests potential applications in treating conditions such as hyperlipidemia and obesity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.